molecular formula C12H10N2O5 B1643005 Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B1643005
M. Wt: 262.22 g/mol
InChI Key: CZPQYQVFQKEIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 6-nitro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-7-5-8(14(17)18)3-4-10(7)13-11(9)15/h3-6H,2H2,1H3,(H,13,15)

InChI Key

CZPQYQVFQKEIIW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.0 g (46 mmol) of 1,2-dihydro-2-oxo-3-quinolinecarboxylic acid, ethyl ester [J. Chem. Soc., 2518 (1962)] and 50 ml of sulfuric acid is stirred in an ice bath and a cold mixture of 9.75 ml of 70% nitric acid and 9.75 ml of sulfuric acid is added dropwise over 10 minutes. The reaction solution is stirred with ice bath cooling for 1 hour and then is poured into ice and water with stirring. The resulting solid is collected by filtration and washed with water and ethanol. After drying, 10.7 g of the requisite ester is obtained, mp>310°. The structure is assigned by an unequivocal synthesis from the condensation of 2-amino-5-nitrobenzaldehyde and diethyl malonate to give the same 1,2-dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid, ethyl ester.
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